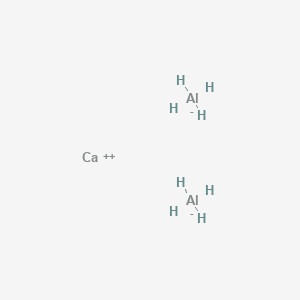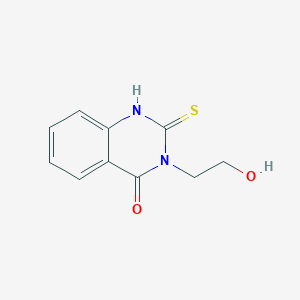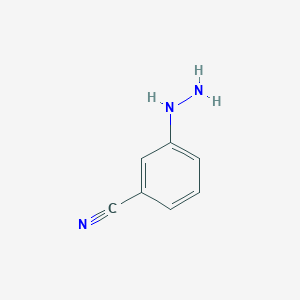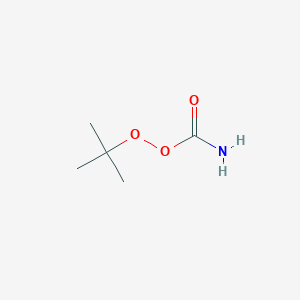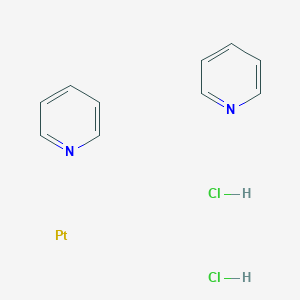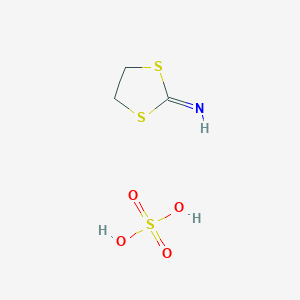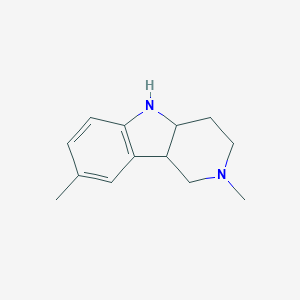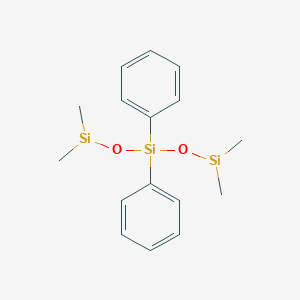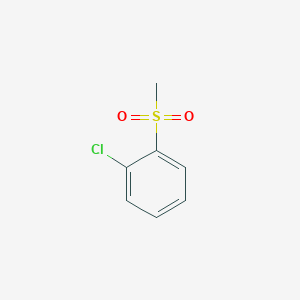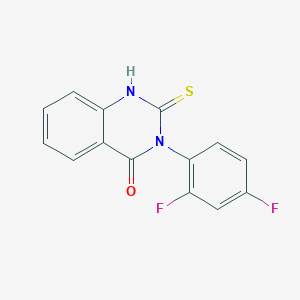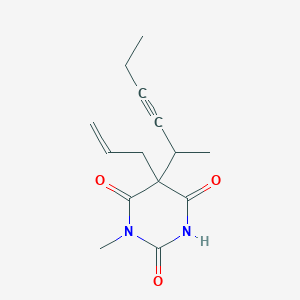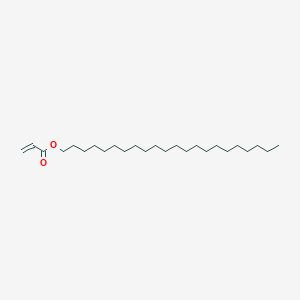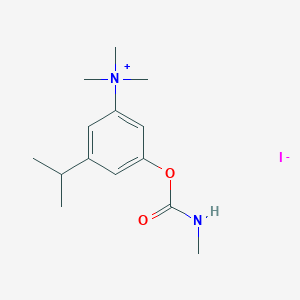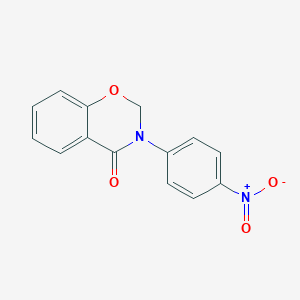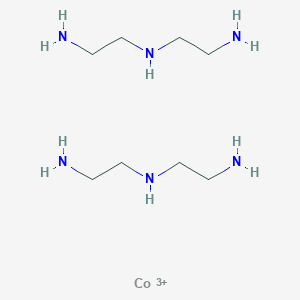
Cobalt triethylene tetramine complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt triethylene tetramine complex (CoTet) is a coordination complex that has been widely used in scientific research. It is a cobalt-based compound that is synthesized through a simple and efficient method. CoTet has been studied extensively due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cobalt triethylene tetramine complex is not fully understood. However, it is believed that Cobalt triethylene tetramine complex acts as a catalyst in various chemical reactions by coordinating with other molecules and facilitating electron transfer. In addition, Cobalt triethylene tetramine complex has been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
Cobalt triethylene tetramine complex has been shown to have both biochemical and physiological effects. In vitro studies have shown that Cobalt triethylene tetramine complex has antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Cobalt triethylene tetramine complex has also been shown to have anticancer properties, as it can induce apoptosis (cell death) in cancer cells. In addition, Cobalt triethylene tetramine complex has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cobalt triethylene tetramine complex has several advantages for lab experiments. It is easy to synthesize, and the product can be easily purified. Cobalt triethylene tetramine complex is also stable under normal laboratory conditions and can be stored for extended periods of time. However, Cobalt triethylene tetramine complex has some limitations. It is toxic and should be handled with care. In addition, the mechanism of action of Cobalt triethylene tetramine complex is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Cobalt triethylene tetramine complex. One area of research is the development of new cobalt-based compounds that have improved properties and potential applications. Another area of research is the study of the mechanism of action of Cobalt triethylene tetramine complex, which may lead to the development of new drugs and treatments for various diseases. Finally, the potential applications of Cobalt triethylene tetramine complex in the field of medicine should be further explored, as it may have significant therapeutic benefits.
Synthesemethoden
Cobalt triethylene tetramine complex is synthesized through the reaction of cobalt (II) chloride and triethylene tetramine in water. The reaction is carried out under nitrogen gas and at a temperature of 60-70°C. The resulting product is a deep red-brown colored solution that contains the Cobalt triethylene tetramine complex complex. The synthesis method is simple and efficient, and the product can be easily purified through filtration and washing with water.
Wissenschaftliche Forschungsanwendungen
Cobalt triethylene tetramine complex has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Cobalt triethylene tetramine complex has also been used as a precursor for the synthesis of other cobalt-based compounds. In addition, Cobalt triethylene tetramine complex has been studied for its potential applications in the field of medicine, such as in the treatment of cancer and bacterial infections.
Eigenschaften
CAS-Nummer |
18703-28-1 |
|---|---|
Produktname |
Cobalt triethylene tetramine complex |
Molekularformel |
C8H26CoN6+3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
InChI-Schlüssel |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Kanonische SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Andere CAS-Nummern |
18703-28-1 |
Synonyme |
Co(trien) complex cobalt triethylene tetramine complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



